Selectivity Profile: >100-Fold Window Over GPR35, CB1, and CB2
ML-184 exhibits >100-fold selectivity for GPR55 over GPR35, CB1, and CB2 in a β-arrestin translocation assay [1]. At GPR55, EC50 = 0.26 µM, whereas agonist activity at GPR35, CB1, and CB2 is undetectable (EC50 >32 µM). Antagonist activity (IC50) is minimal at GPR35 (>32 µM) and weak at CB1 (21.8 µM) and CB2 (15.1 µM) [1].
| Evidence Dimension | Receptor selectivity (agonist EC50 and antagonist IC50) |
|---|---|
| Target Compound Data | EC50 GPR55 = 0.26 µM; EC50 GPR35, CB1, CB2 >32 µM; IC50 CB1 = 21.8 µM; IC50 CB2 = 15.1 µM |
| Comparator Or Baseline | CID1792197: EC50 GPR55 = 0.11 µM, EC50 off-targets >32 µM, IC50 >32 µM. CID1172084: EC50 GPR55 = 0.16 µM, EC50 off-targets >32 µM, IC50 >32 µM. |
| Quantified Difference | ML-184 has >100-fold selectivity window vs. off-targets (0.26 µM vs. >32 µM). Unique among the three for measurable CB1/CB2 antagonist activity (IC50 21.8/15.1 µM). |
| Conditions | β-arrestin translocation assay in U2OS cells permanently expressing HA-GPR55E and βarr2-GFP. |
Why This Matters
Enables clean GPR55 activation with minimal confounding off-target effects at cannabinoid receptors in cell-based assays.
- [1] Kotsikorou E, Madrigal KE, Hurst DP, et al. Identification of the GPR55 agonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry. 2011;50(25):5633-5647. Table 1. View Source
